2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide
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Overview
Description
2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide is a complex organic compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products
Scientific Research Applications
2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, its interaction with certain kinases can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound, known for its use in organic synthesis and as an intermediate in pharmaceuticals.
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile: Another related compound with applications in organic synthesis and material science.
Uniqueness
What sets 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide apart from similar compounds is its unique hydrazino and oxoacetamide functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N4O2/c9-4-1-3(8(10,11)12)2-14-6(4)15-16-7(18)5(13)17/h1-2H,(H2,13,17)(H,14,15)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPVOACLMHUXMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NNC(=O)C(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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